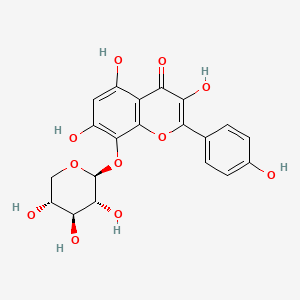
Rhodalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodalin is a flavonoid glycoside compound, specifically a derivative of herbacetin. It is known for its unique chemical structure and biological activities. This compound is found in various species of the genus Rhodiola, which are known for their adaptogenic and immunostimulatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Rhodalin involves the extraction and isolation from plant sources, particularly from the herb of Rhodiola species. The process typically includes:
Extraction: The herb is extracted using ethanol (EtOH) to obtain a crude extract.
Fractionation: The crude extract is then fractionated using butanol (BuOH) to separate the active components.
Chromatographic Separation: The BuOH fraction is subjected to column chromatography (CC) over polyamide, Sephadex LH-20, and silica gel.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield. The use of automated systems and optimized conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Rhodalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) for acetylation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated forms, which may exhibit different biological activities.
科学的研究の応用
Rhodalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of natural health products and supplements.
作用機序
Rhodalin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Properties: This compound induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
Rhodalin is compared with other similar flavonoid glycosides, such as:
Herbacetin Glycosides: Including herbacetin-8-O-glucuronide and herbacetin-8-O-arabinoside.
Gossypetin Glycosides: Such as gossypetin-8-O-glucuronide and gossypetin-8-O-xyloside.
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical properties .
特性
CAS番号 |
54676-60-7 |
|---|---|
分子式 |
C20H18O11 |
分子量 |
434.3 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1 |
InChIキー |
HSBPTANNLNRKFF-AGOBOLRFSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















